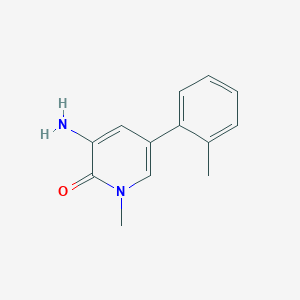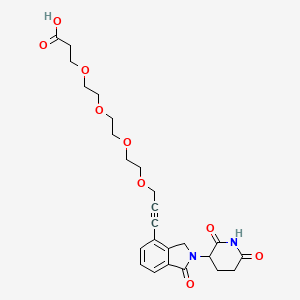
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker with a propargyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates These intermediates are then linked through a PEG3 spacer, which is functionalized with a propargyl group
Preparation of Phthalimide Intermediate: The phthalimide intermediate can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Preparation of Glutarimide Intermediate: The glutarimide intermediate is typically prepared by the cyclization of glutamic acid or its derivatives under acidic conditions.
PEGylation and Propargylation: The PEG3 linker is introduced through a PEGylation reaction, where the PEG3 chain is attached to the glutarimide intermediate. The propargyl group is then introduced via a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or aldehyde.
Click Chemistry: The propargyl group is particularly useful in click chemistry reactions, where it can react with azides to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Click Chemistry: Copper(I) catalysts are typically used in click chemistry reactions involving the propargyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield carboxylic acids, while click chemistry reactions can produce triazole derivatives.
科学研究应用
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: In biological research, it is used for bioconjugation and labeling of biomolecules, facilitating the study of protein interactions and cellular processes.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group, in particular, allows for click chemistry reactions, enabling the compound to form stable triazole linkages with azides. The PEG linker enhances solubility and reduces immunogenicity, making the compound suitable for biological and medical applications.
相似化合物的比较
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid can be compared with similar compounds such as:
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: This compound has a shorter PEG linker, which may affect its solubility and reactivity.
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: With an even shorter PEG linker, this compound may have different physical and chemical properties.
Propargyl-PEG3-acid: Lacking the phthalimide and glutarimide groups, this compound is simpler and may be used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and a wide range of applications in various scientific fields.
属性
分子式 |
C25H30N2O9 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H30N2O9/c28-22-7-6-21(24(31)26-22)27-17-20-18(3-1-5-19(20)25(27)32)4-2-9-33-11-13-35-15-16-36-14-12-34-10-8-23(29)30/h1,3,5,21H,6-17H2,(H,29,30)(H,26,28,31) |
InChI 键 |
OSCSQUCCUWTZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)


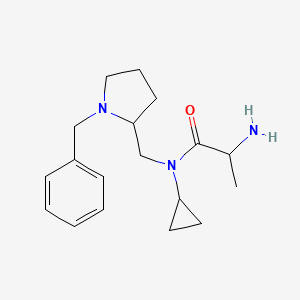
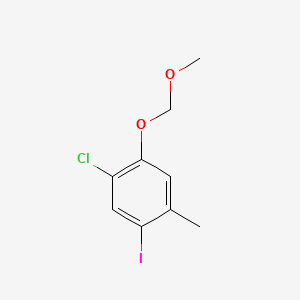

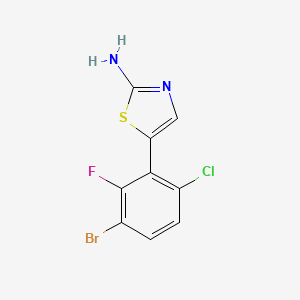
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
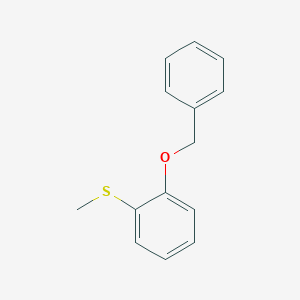
![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)

